1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt
Overview
Description
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt is an organic compound with the molecular formula C4H6N4NaO2. It is a sodium salt derivative of 1H-tetrazole-5-carboxylic acid ethyl ester. This compound is primarily used in organic synthesis as a reagent to construct tetrazole-containing structures . It has significant applications in various fields, including medicinal chemistry, pharmaceuticals, and material science .
Mechanism of Action
Target of Action
Ethyl 1H-tetrazole-5-carboxylate sodium salt is a chemical compound with the molecular formula C4H5N4NaO2 Tetrazoles are known to mimic the carboxylate group in bioactive molecules, suggesting that they may interact with a variety of biological targets .
Mode of Action
Tetrazoles and carboxylate anions are known to give rise to electrostatic potentials that show a significant local similarity . This suggests that the compound may interact with its targets through electrostatic interactions.
Action Environment
It is known that the compound is a flammable solid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
Ethyl 1H-tetrazole-5-carboxylate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazole acids, which have niacin receptor agonistic activity and are useful for the treatment of dyslipidemia . The compound’s interactions with enzymes and proteins are crucial for its role in biochemical pathways, influencing the activity and function of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1H-tetrazole-5-carboxylate sodium salt can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Transport and Distribution
The transport and distribution of Ethyl 1H-tetrazole-5-carboxylate sodium salt within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .
Subcellular Localization
Ethyl 1H-tetrazole-5-carboxylate sodium salt’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt can be synthesized through several methods. One common approach involves the reaction of ethyl 1H-tetrazole-5-carboxylate with sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or water . The product is then isolated and purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated tetrazole derivatives .
Scientific Research Applications
1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 1H-tetrazole-5-carboxylate: This compound is similar in structure but lacks the sodium ion, which can affect its reactivity and solubility.
1H-Tetrazole-5-carboxylic acid: The free acid form of the compound, which has different chemical properties and applications.
Uniqueness: 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biological applications .
Properties
IUPAC Name |
sodium;ethyl 1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.Na/c1-2-10-4(9)3-5-7-8-6-3;/h2H2,1H3,(H,5,6,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJMUUEIMIRJX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=N[N-]1.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N4NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.